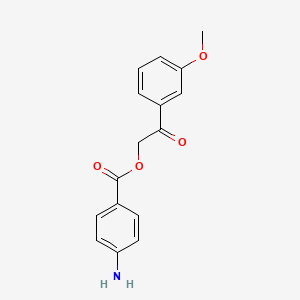

![molecular formula C20H23F3N4O2 B2890647 2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1226446-77-0](/img/structure/B2890647.png)

2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

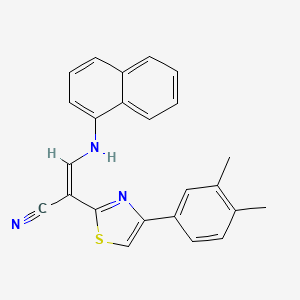

This compound is a derivative of pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide . It has been synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .

Synthesis Analysis

The synthesis of this compound involves the use of magnesium oxide nanoparticles . The structures of synthetic derivatives were confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .Molecular Structure Analysis

The molecules are connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms .Chemical Reactions Analysis

When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Scientific Research Applications

Synthesis and Structural Analysis

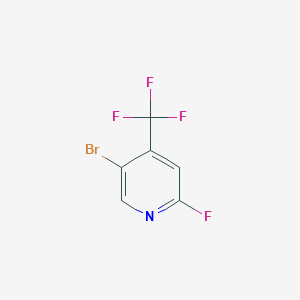

Synthesis of Pyrimidine Derivatives : Research on pyrimidine derivatives focuses on their synthesis for various applications, including their antimicrobial activities. For example, the study by Hossan et al. explores the synthesis of pyrimidinones and oxazinones derivatives as antimicrobial agents, indicating the importance of pyrimidine structures in developing new pharmaceuticals (Hossan et al., 2012).

Crystal Structures of Pyrimidine Compounds : Crystallographic studies, such as those by Subasri et al., detail the crystal structures of pyrimidine compounds, contributing to the understanding of their chemical behavior and potential for forming stable compounds with desired properties (Subasri et al., 2016).

Biological Applications

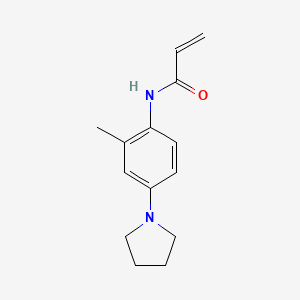

Antimicrobial Activity : Pyrimidine derivatives have been studied for their antimicrobial properties, with some compounds showing significant antibacterial and antifungal activities. This suggests the potential for compounds within this chemical family to be developed into new antimicrobial agents (Majithiya & Bheshdadia, 2022).

Cytotoxic Activity : Studies on the cytotoxic activities of pyrimidine derivatives against cancer cell lines indicate their potential in cancer research. For instance, Al-Sanea et al. investigated certain pyrimidin-4-yl acetamide derivatives for their in vitro cytotoxic activity, highlighting the therapeutic potential of these compounds in oncology (Al-Sanea et al., 2020).

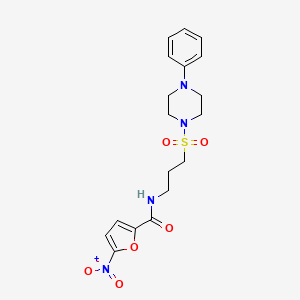

Radioligand Imaging : Pyrimidineacetamides have been explored for their use in radioligand imaging, particularly in positron emission tomography (PET) for imaging translocator proteins. This application demonstrates the potential of pyrimidine derivatives in diagnostic imaging and neuroscience research (Dollé et al., 2008).

Mechanism of Action

Mode of Action

Based on its structural similarity to other pyrimidine derivatives, it may inhibit certain enzymes or bind to specific receptors, thereby modulating their activity .

Biochemical Pathways

Pyrimidine derivatives are known to play roles in various biochemical pathways, including dna synthesis and signal transduction .

Pharmacokinetics

The presence of the trifluoromethyl group may enhance its metabolic stability, while the piperidine and pyrimidine moieties may influence its excretion .

Result of Action

Based on its structural similarity to other pyrimidine derivatives, it may inhibit cell proliferation or modulate cellular signaling .

properties

IUPAC Name |

2-[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy-N-[2-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23F3N4O2/c1-13-6-5-9-27(11-13)19-24-14(2)10-18(26-19)29-12-17(28)25-16-8-4-3-7-15(16)20(21,22)23/h3-4,7-8,10,13H,5-6,9,11-12H2,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPHPNQSFMDXWAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=NC(=CC(=N2)OCC(=O)NC3=CC=CC=C3C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethyl-6-methylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2890565.png)

![N-(2-cyanoethyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2890567.png)

![N-(2-fluorophenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2890568.png)

![N-[(3,5-Dimethylpyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2890582.png)

![N-(Cyanomethyl)-3-[(3-fluorophenoxy)methyl]benzamide](/img/structure/B2890583.png)

![4,5-dichloro-1-[3-(4,5-dichloro-1H-imidazol-1-yl)propyl]-1H-imidazole](/img/structure/B2890584.png)

![N'-[(3,5-Dichlorophenyl)methyl]-N'-ethylethane-1,2-diamine;dihydrochloride](/img/structure/B2890586.png)